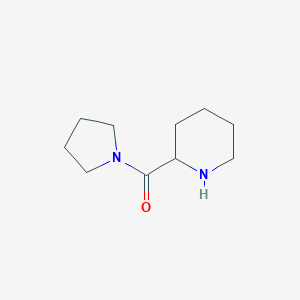

2-(Pyrrolidin-1-ylcarbonyl)piperidine

説明

2-(Pyrrolidin-1-ylcarbonyl)piperidine: is a heterocyclic organic compound that features both pyrrolidine and piperidine rings. These nitrogen-containing rings are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable scaffold in drug discovery and development.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-ylcarbonyl)piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 2-(Pyrrolidin-1-ylcarbonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

科学的研究の応用

Pharmaceutical Development

Lead Compound in Drug Discovery

2-(Pyrrolidin-1-ylcarbonyl)piperidine has been identified as a lead compound in drug discovery due to its potential pharmacological properties. The presence of both piperidine and pyrrolidine moieties suggests that it may exhibit diverse biological activities, including:

- Antidepressant Effects: Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially leading to antidepressant effects.

- Analgesic Properties: The compound's ability to interact with pain pathways may position it as a candidate for pain management therapies.

Interaction Studies

Understanding the interactions of this compound within biological systems is crucial. Interaction studies have shown that compounds containing piperidine and pyrrolidine rings often exhibit significant biological activities such as:

- Receptor Binding: The compound may bind to various receptors in the central nervous system, influencing neurotransmission.

- Enzyme Inhibition: It could act as an inhibitor for specific enzymes involved in metabolic pathways, which is valuable for therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Neuropharmacology: A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of similar compounds, suggesting that this compound could yield promising results in preclinical models.

- Pain Management: Research presented at pharmacology conferences indicates that derivatives of this compound may effectively modulate pain pathways, warranting further investigation into their analgesic properties.

- Cancer Research: Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by interfering with specific signaling pathways, indicating potential applications in oncology.

作用機序

The mechanism of action of 2-(Pyrrolidin-1-ylcarbonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), enzymes involved in DNA damage repair . The binding of the compound to these targets can alter their conformation and function, leading to various biological effects.

類似化合物との比較

Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.

Piperidine: Another analog with a six-membered nitrogen-containing ring.

Pyrrolizines: Compounds with fused pyrrolidine and benzene rings.

Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.

Uniqueness: 2-(Pyrrolidin-1-ylcarbonyl)piperidine is unique due to its dual ring structure, which provides a versatile scaffold for drug design. The presence of both pyrrolidine and piperidine rings allows for diverse chemical modifications and interactions with various biological targets, enhancing its potential in medicinal chemistry.

生物活性

2-(Pyrrolidin-1-ylcarbonyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyrrolidin-1-ylcarbonyl group. This unique structure contributes to its biological properties, allowing it to interact with various biomolecular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against both bacterial and fungal strains, indicating its potential as a therapeutic agent in treating infections.

- Mechanism of Action : The compound appears to disrupt microbial cell membranes, leading to cell lysis. This mechanism is crucial for its fungicidal and bactericidal effects.

Anticancer Activity

Research has also investigated the anticancer potential of this compound. In vitro studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

- Case Study Findings : In a study focusing on various piperidine derivatives, this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Candida auris | 0.24 - 0.97 | Disruption of cell membrane |

| Antimicrobial | Escherichia coli | 0.5 - 2.0 | Cell lysis through membrane disruption |

| Anticancer | HeLa Cells | 5 - 10 | Induction of apoptosis and cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell death.

- Apoptosis Induction : In cancer cells, it activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Cell Cycle Arrest : Studies indicate that this compound can halt the cell cycle in the S-phase, preventing further proliferation of cancer cells .

Comparative Analysis

When compared to other piperidine derivatives, this compound demonstrates a favorable balance between potency and selectivity. Its structural modifications allow it to maintain efficacy while minimizing toxicity to normal cells.

Table 2: Comparison with Other Piperidine Derivatives

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 0.24 - 0.97 | 5 - 10 |

| Piperidinothiosemicarbazones | 0.5 - 4 | Varies |

| Novel piperazine derivatives | >10 | >20 |

特性

IUPAC Name |

piperidin-2-yl(pyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(12-7-3-4-8-12)9-5-1-2-6-11-9/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOWANSFPWKXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383327 | |

| Record name | 2-(pyrrolidin-1-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130605-98-0 | |

| Record name | 2-(pyrrolidin-1-ylcarbonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。